4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-17-18(13-5-9-15(22-2)10-6-13)20-21-19(17)14-7-11-16(23-3)12-8-14/h5-12H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVXKHMHUMZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted pyrazoles with new functional groups replacing the methoxy groups.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole possesses notable anticancer properties. It has been shown to suppress the growth of A549 lung cancer cells through mechanisms such as cell cycle arrest and autophagy induction. The inhibition of cell proliferation is dose- and time-dependent, indicating its potential as a therapeutic agent in oncology .
Case Study: A549 Lung Cancer Cells
- Objective : Evaluate the effect of this compound on A549 lung cancer cells.
- Findings : The compound induced autophagy and significantly inhibited cell growth.
- Mechanism : The primary mechanism attributed to its activity includes the induction of autophagy leading to cell death.
Synthesis of Novel Pharmaceutical Agents
The compound serves as an important intermediate in the synthesis of various pyrazole derivatives that exhibit diverse biological activities. For example, it has been utilized in the development of nitro-substituted triaryl pyrazole derivatives which show enhanced binding affinity to estrogen receptors (ERα and ERβ), indicating potential applications in hormone-related therapies .
Table: Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole | Nitro substitution on A-ring | Increased ERβ binding affinity |
| 3,5-Diarylpyrazoles | Two aryl groups at positions 3 and 5 | Varying activities based on aryl substitutions |
| Ethyl 3-(4-chlorophenyl)-1H-pyrazole | Chlorine substitution | Altered electronic properties affecting reactivity |
Agricultural Chemistry
Beyond medicinal applications, compounds similar to this compound have been explored for their insecticidal properties. Research indicates that pyrazole derivatives can be designed for effective pest control, showcasing their utility in agricultural settings .
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The compound's unique structure—featuring an ethyl group and two para-methoxyphenyl groups—contributes to its solubility and reactivity profile .
Synthesis Overview
- Starting Materials : 4-methoxyphenylhydrazine and appropriate diketones.
- Key Steps : Condensation reactions followed by purification methods such as HPLC.
Mechanism of Action
The mechanism of action of 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethyl and methoxyphenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
4-Ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1H-pyrazole (CAS: Y505-6176)
- Molecular Weight : 443.5 g/mol (C₂₆H₂₅N₃O₄)
- Key Differences: Substituent positions: 3-methoxy (vs. 4-methoxy) on phenyl rings. Additional group: A nitrobenzyl (-CH₂C₆H₄NO₂) substituent at position 1.
- Physicochemical Properties :
3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1159937-19-5)
- Molecular Weight : ~370 g/mol (estimated).
- Key Differences :
- Bromine atoms replace methoxy groups, increasing molecular weight and polarizability.
- Methyl (vs. ethyl) at position 3.
- Reduced solubility compared to methoxy-substituted analogs .
3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole (CAS: 1159988-72-3)
- Key Differences :
- 3,4-Dimethoxy (vs. 4-methoxy) on phenyl rings.
- Physicochemical Properties :
Antioxidant Activity
- 5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Compound 2f): Exhibits moderate DPPH scavenging activity (10 μg/mL), attributed to the methoxyphenyl groups donating hydrogen atoms . Structural contrast: The dihydro-pyrazoline core (vs.
Antimicrobial and Analgesic Activity
- 1,3,5-Triaryl-2-pyrazolines :
Antiparasitic Activity
- Nitro-substituted pyrazoles (LabMol-17, LabMol-19) :
Table 1: Structural and Property Comparison
Biological Activity
4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Its unique structure, characterized by the presence of ethyl and para-methoxyphenyl substituents, enhances its solubility and potential as a therapeutic agent. This article explores the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Ethyl group at position 4 and two para-methoxyphenyl groups at positions 3 and 5 | Enhanced solubility and potential biological activity |
The presence of methoxy groups significantly contributes to the compound's lipophilicity, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits noteworthy antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with metabolic processes within the microorganisms .
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Inflammation is mediated by various biochemical pathways, including the cyclooxygenase (COX) pathway. Studies suggest that this compound may inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . This property makes it a candidate for treating inflammatory diseases.
Anticancer Activity
One of the most significant biological activities of this compound is its anticancer potential. Various studies have demonstrated that compounds with a pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers . The anticancer mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of several pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related pyrazole derivatives, revealing that they significantly reduced inflammation markers in vitro and in vivo models .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The ethyl and methoxyphenyl groups influence its binding affinity to various enzymes and receptors involved in inflammatory responses and cancer progression .
Q & A
Q. What are the optimal synthetic routes for preparing 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole?
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted hydrazines with 1,3-diketones in ethanol under nitrogen, followed by refluxing for 12 hours. For example, 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine and 1,3-diphenylpropane-1,3-dione yield analogous pyrazole derivatives. Post-reaction, quenching with water and extraction with ethyl acetate, followed by column chromatography, ensures purification .
Q. How can crystallization techniques improve structural characterization?
Recrystallization from solvents like dichloromethane or ethanol enhances crystal quality for X-ray diffraction (XRD). Hydrogen atoms are often placed geometrically during refinement, with thermal parameters constrained to parent atoms (e.g., ). This method confirms substituent positions and ring conformations, critical for verifying the methoxyphenyl and ethyl groups’ spatial arrangement .
Q. What spectroscopic methods are most effective for characterizing this pyrazole derivative?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹). Nuclear magnetic resonance (NMR) resolves substituent patterns: methoxy groups appear as singlets (~3.8 ppm for –OCH₃), while aromatic protons show splitting patterns indicative of para-substitution. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns validating the core structure .
Advanced Research Questions
Q. How can electrochemical methods be applied to synthesize or modify this compound?
Electrochemical aromatization of pyrazolines (4,5-dihydro-1H-pyrazoles) to pyrazoles is a green chemistry approach. Applying 4.5 F charge at 651°C in ethanol removes two hydrogens, yielding the aromatic pyrazole. This method avoids harsh oxidants and achieves ~90% yield post-recrystallization .
Q. What strategies enable the synthesis of pyrazole-triazole hybrids for enhanced bioactivity?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole moieties to pyrazoles. For example, 1-(3,5-difluorobenzyl)-3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile is synthesized via precursor functionalization. Reaction conditions (e.g., solvent, catalyst loading) must be optimized to prevent side reactions .
Q. How do computational methods like molecular docking predict biological activity?
Docking studies using software such as AutoDock Vina assess interactions with target proteins (e.g., cyclooxygenase-2 for analgesic activity). The methoxyphenyl groups’ electron density and steric bulk influence binding affinity. Validation via comparative analysis with known inhibitors (e.g., Celecoxib) strengthens predictions .
Q. What role does the Vilsmeier-Haack reaction play in functionalizing pyrazole derivatives?
This reaction introduces aldehyde groups at specific positions. For 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, POCl₃ and DMF form the Vilsmeier reagent, enabling formylation at C4. Temperature control (~0°C to room temperature) prevents over-oxidation .
Q. How can boron-containing pyrazole derivatives be synthesized for Suzuki-Miyaura cross-coupling?
Introducing pinacol boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-trifluoromethylphenyl)ethyl)-1H-pyrazole) enables C–C bond formation. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are used under inert conditions. Purity is critical to avoid catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
